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Abstract

Adavosertib (also known as MK-1775 or AZD1775) is a potent and selective, first-in-class,
orally bioavailable small-molecule inhibitor of the WEEL1 kinase.[1][2] WEEL is a crucial
gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of
DNA damage to allow for repair.[3][4] By inhibiting WEE1, Adavosertib abrogates this
checkpoint, forcing cells with damaged DNA into premature mitosis, leading to mitotic
catastrophe and subsequent apoptosis.[3][5] This mechanism of action is particularly effective
in tumors with defects in the G1 checkpoint, most notably those with p53 mutations, creating a
synthetic lethal relationship.[3][5] Initially developed by Merck & Co., Inc., and later by
AstraZeneca, Adavosertib has been extensively evaluated in numerous clinical trials as both a
monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.
[6][7] This review provides a comprehensive overview of the historical context, mechanism of
action, and key quantitative data from preclinical and clinical studies of Adavosertib.

Historical Context and Development

The development of Adavosertib is rooted in the understanding of cell cycle regulation and the
concept of synthetic lethality in cancer therapy. WEE1 kinase was identified as a critical
regulator of the G2/M checkpoint, making it an attractive target for cancer drug discovery for
over a decade.[7] The strategy behind targeting WEEL1 is based on the premise that many
cancer cells, particularly those with p53 mutations, are deficient in the G1 DNA damage
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checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA repair and survival.

[2][5]

Adavosertib emerged as a lead candidate from these discovery efforts.[7] Preclinical studies
demonstrated its ability to sensitize tumor cells to cytotoxic agents.[8] Subsequently,
Adavosertib has been the subject of over 50 completed or ongoing clinical studies, exploring its
safety and efficacy as a single agent and in combination with various cancer therapies.[7]
These trials have investigated Adavosertib in a wide range of solid tumors, including ovarian,
lung, and pancreatic cancers, as well as in pediatric malignancies.[8][9][10][11]

Mechanism of Action: The WEE1 Signaling Pathway

WEEL is a tyrosine kinase that negatively regulates the activity of Cyclin-Dependent Kinase 1
(CDK1), a key driver of mitotic entry.[5][12] In response to DNA damage, WEE1 phosphorylates
CDK1 at the Tyrl5 and Thr14 residues, which inhibits the CDK1/Cyclin B complex and halts the
cell cycle at the G2 phase.[12][13] This pause allows time for DNA repair mechanisms to
operate.

Adavosertib is an ATP-competitive inhibitor of WEEL1 kinase.[1] By binding to the ATP-binding
pocket of WEE1, Adavosertib prevents the phosphorylation of CDK1.[3] This leads to the
sustained activation of the CDK1/Cyclin B complex, overriding the G2 checkpoint and forcing
the cell to enter mitosis prematurely, despite the presence of DNA damage.[3] This forced
mitotic entry in cells with significant DNA damage results in a lethal outcome known as mitotic
catastrophe.[3][4]

The efficacy of Adavosertib is significantly enhanced in cancer cells with a deficient p53
pathway.[3] p53 is a critical regulator of the G1 checkpoint. In its absence, cells are unable to
arrest in the G1 phase to repair DNA damage and become heavily dependent on the WEE1-
mediated G2 checkpoint for survival. By inhibiting WEE1 in p53-deficient cells, Adavosertib
effectively removes the last line of defense against DNA damage, leading to selective cancer
cell death.[3][5]
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WEE1 Signaling and Adavosertib's Mechanism.
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In Vitro Potency
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Cell Line/Assay

Parameter Value . Reference
Condition

IC50 5.2nM Cell-free assay [1]
EC50 (CDC2Y15 WiDr cells (mutated

_ 49 nM [1]
phosphorylation) p53)
EC50 (Induced CDC2 ]

) 82 nM WiDr cells [1]
phosphorylation)
EC50 (Cell cycle )

81 nM WiDr cells [1]

arrest)

Pharmacokinetic Properties in Humans
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Dosing Study
Parameter Value . Reference
Schedule Population
Time to Max. Monotherapy, )
' _ Advanced solid
Concentration 2.2-4.1h various [9]
tumors
(Tmax) schedules
] Monotherapy, )
Mean Half-life ) Advanced solid
5-12 h various [9]
(t1/2) tumors
schedules
Cmax (125 mg 5dayson, 9 Advanced solid
] 256.7 nmol/L 9]
bid) days off tumors
AUCO0-10 (125 5dayson, 9 Advanced solid
) 1658.8 hnmol/L 9]
mg bid) days off tumors
Cmax (150 mg 5dayson, 9 Advanced solid
) 464.3 nmol/L [9]
bid) days off tumors
AUCO0-10 (150 5dayson, 9 Advanced solid
] 3228.0 hnmol/L 9]
mg bid) days off tumors
Cmax (300 mg 5 dayson, 2 Advanced solid
819.4 nmol/L [9]
qd) days off tumors
AUCO0-10 (300 5 days on, 2 Advanced solid
5340.4 h*nmol/L [9]
mg qd) days off tumors

Clinical Efficacy (Monotherapy and Combination

Therapy)
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Median
Objective Disease Progressio
L Treatment
Indication . Response Control n-Free Reference
Regimen )
Rate (ORR) Rate (DCR)  Survival
(PFS)
Advanced
Solid Tumors  Various
3.4% 48.4% 2.7 months [9]
(Monotherapy  schedules
)
Refractory
Solid Tumors 6.3 months
with CCNE1 ) (in ovarian
o Adavosertib 27% - [10]
Amplification cancer
(Monotherapy subset)
)
Platinum-
Resistant/Ref
ractory High- )
Adavosertib +
Grade o - - 4.6 months [7]
Gemcitabine
Serous
Ovarian
Cancer
Platinum-
Sensitive Adavosertib +
TP53-Mutant Chemotherap  66.1% - 7.9 months [7]
Ovarian y
Cancer
Relapsed ) ] Prolonged
) Adavosertib + 1 confirmed ]
Solid Tumors ] SDin2 - [8]
o Irinotecan PR .
(Pediatric) patients

Experimental Protocols
In Vitro WEE1 Kinase Inhibition Assay
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A representative protocol for determining the in vitro potency of Adavosertib against WEE1
kinase is as follows:

e Reaction Mixture Preparation: Prepare a kinase reaction buffer containing 10 uM ATP, 1.0
MCi of [y-33P]ATP, and 2.5 pg of poly(Lys, Tyr) as a substrate.

e Compound Dilution: Create a series of increasing concentrations of Adavosertib.

» Kinase Reaction: Add recombinant human WEEL1 to the reaction mixture in the presence of
the various concentrations of Adavosertib.

 Incubation: Incubate the reaction at 30°C for 30 minutes.
o Substrate Trapping: Trap the radiolabeled substrate on MultiScreen-PH plates.

e Quantification: Measure the radioactivity incorporated into the substrate using a liquid
scintillation counter.

o Data Analysis: Calculate the IC50 value, which is the concentration of Adavosertib that
inhibits 50% of the WEEL1 kinase activity.[1]

Phase Ib Monotherapy Clinical Trial Protocol
(NCT02610075)

This protocol outlines a dose-finding study for Adavosertib monotherapy in patients with locally

advanced or metastatic solid tumors.

» Patient Eligibility: Enroll patients with confirmed locally advanced or metastatic solid tumors
who have progressed on standard therapies.

e Dosing Cohorts and Schedules:

o Schedule 1 (5/9): Adavosertib administered once daily (qd) or twice daily (bid) for 5
consecutive days followed by 9 days off, in 14-day cycles. Doses explored: 125 mg bid,
150 mg bid, 200 mg qd, 250 mg qd, and 300 mg qd.
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o Schedule 2 (5/2): Adavosertib administered once daily for 5 consecutive days followed by
2 days off, either weekly or for 2 out of 3 weeks, in 21-day cycles.

e Primary Objective: To determine the Maximum Tolerated Dose (MTD) and the
Recommended Phase Il Dose (RP2D).

e Assessments:
o Safety: Monitor for adverse events (AEs) throughout the study.
o Efficacy: Evaluate tumor response using standard imaging criteria.

o Pharmacokinetics: Collect blood samples at specified time points (pre-dose on days 1 and
5ofcycle 1, and at 1, 2, 4, 6, 8, 10, and 24 hours post-dose) to determine Cmax and AUC.

e Supportive Care: Mandatory antiemetic prophylaxis with a serotonin 5-HT3 antagonist (e.g.,
ondansetron 8 mg bid) before each Adavosertib dose. Oral dexamethasone 4 mg may be
given on day 1 of each dosing period.

o Treatment Duration: Patients continue treatment until disease progression, unacceptable
toxicity, or other discontinuation criteria are met.[9]

Phase Ib Clinical Trial Workflow (NCT02610075)

Efficacy Assessment
(Tumor Response)
Treatment Cycle Safety Monitoring Data Analysis Primary Outcome:
(e.g., 5 days on, 9 days off) - (Adverse Events) — (MTD & RP2D Determination) MTD and RP2D

Pharmacokinetic
Sampling

Patient Screening Enrollment & Dose Escalation Cohorts
(Advanced Solid Tumors) Consen t (3+3 Design)

Click to download full resolution via product page
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Workflow for a Phase Ib Adavosertib Trial.

Conclusion

Adavosertib remains a promising therapeutic agent that exemplifies the potential of targeting
cell cycle checkpoints in cancer. Its mechanism of action, which induces synthetic lethality in
p53-deficient tumors, provides a clear rationale for its use in specific patient populations. The
extensive clinical evaluation of Adavosertib has provided a wealth of data on its safety,
pharmacokinetics, and efficacy, both as a monotherapy and in combination with DNA-
damaging agents. While further studies are needed to optimize its therapeutic application and
identify predictive biomarkers, Adavosertib represents a significant advancement in the field of
targeted cancer therapy and continues to be an important tool for researchers and clinicians.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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